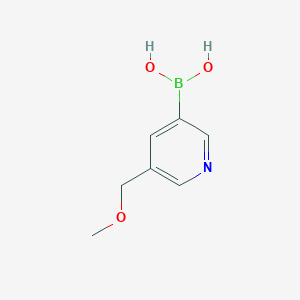
(5-(Methoxymethyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Suzuki Cross-Coupling : This compound is utilized in Suzuki cross-coupling reactions, which are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers. For instance, Bouillon et al. (2003) and (2002) explored the synthesis of halopyridinylboronic acids and esters, demonstrating their use in palladium-catalyzed coupling reactions (Bouillon et al., 2003) (Bouillon et al., 2002).
Boron Complexes and Luminescent Properties : Zhang et al. (2006) synthesized phenol-pyridyl boron complexes, which exhibited bright blue luminescence and potential for electroluminescent devices (Zhang et al., 2006).
Analytical and Sensor Applications
- Electrochemical Sensing : Wu et al. (2010) reported the use of poly(pyridine-3-boronic acid) in modified electrodes for the simultaneous determination of biomolecules like ascorbic acid, indicating its potential in biochemical sensors (Wu et al., 2010).
Medicinal Chemistry
- Synthesis of Pharmacologically Active Compounds : Hutchinson et al. (2009) described the use of methoxypyridine derivatives in the synthesis of leukotriene synthesis inhibitors, showcasing the role of boronic acids in drug discovery (Hutchinson et al., 2009).
Food Science
- Reduction of Fructose in Food : Pietsch and Richter (2016) investigated the use of boronic acids for the specific reduction of fructose in food matrices, highlighting the potential of these compounds in modifying food properties (Pietsch & Richter, 2016).
Organic Chemistry
- Synthesis of Isoxazole Derivatives : Ruano et al. (2005) used a derivative of pyridin-3-ylboronic acid in the synthesis of highly functionalized isoxazole compounds, illustrating its versatility in organic synthesis (Ruano et al., 2005).
Safety and Hazards
“(5-(Methoxymethyl)pyridin-3-yl)boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
The use of boron-containing compounds in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in various biological applications, it is suggested that studies with boronic acids, including “(5-(Methoxymethyl)pyridin-3-yl)boronic acid”, should be extended in medicinal chemistry to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[5-(methoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICXPYHZCXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598953 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-95-1 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


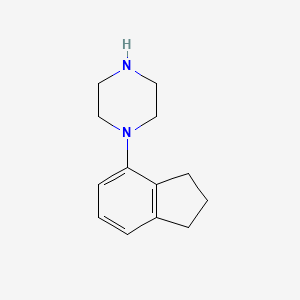

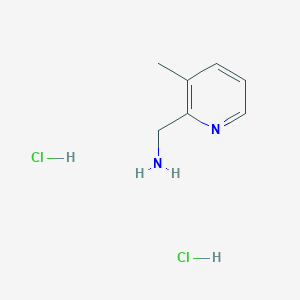
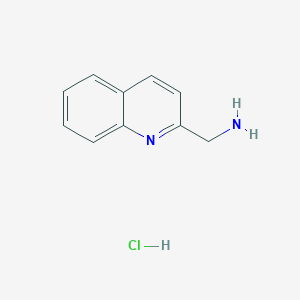

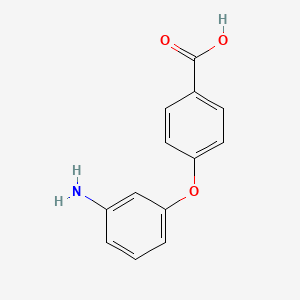

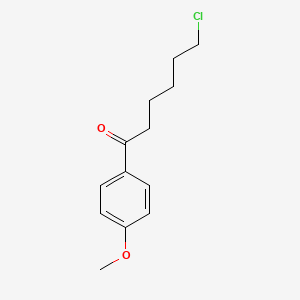
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

